1-(2,5-dichlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2,5-Dichlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl, ethyl, and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions: Reagents such as halogenated precursors, hydrazine, and strong acids or bases are frequently used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Research has investigated its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,5-dichlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(2,5-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the ethyl and methoxy groups.
1-(2,5-Dichlorophenyl)-4-ethyl-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy groups.
1-(2,5-Dichlorophenyl)-4-ethyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: Similar structure but has chlorophenyl groups instead of methoxyphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C25H22Cl2N2O2 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C25H22Cl2N2O2/c1-4-21-24(16-5-10-19(30-2)11-6-16)28-29(23-15-18(26)9-14-22(23)27)25(21)17-7-12-20(31-3)13-8-17/h5-15H,4H2,1-3H3 |
InChI Key |
UHUMRBYRDUPILO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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